molecular formula C20H19ClN2O3 B2849856 Ethyl 4-(2-chlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 300697-64-7

Ethyl 4-(2-chlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2849856
CAS No.: 300697-64-7
M. Wt: 370.83
InChI Key: AKMVGEZECRYKHI-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C20H19ClN2O3 and its molecular weight is 370.83. The purity is usually 95%.
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Scientific Research Applications

Reaction Mechanisms and Pathway Influences

The compound exhibits significant behavior in reaction mechanisms, particularly when interacting with thiophenolates. Studies have demonstrated its role in ring expansion versus nucleophilic substitution, showcasing the compound's versatility in organic synthesis. The reaction pathway can be strongly influenced by the basicity-nucleophilicity of the reaction media, suggesting its potential in designing specific chemical reactions for desired outcomes (Fesenko et al., 2010).

Novel Synthesis Processes

Research has highlighted innovative synthesis processes involving this compound, leading to the creation of novel tricyclic compounds through base-promoted cascade transformations. This underscores its utility in developing new molecules with potential applications in various fields, from materials science to pharmaceuticals (Shutalev et al., 2008).

Crystal Structure Analysis

The crystal structure of derivatives of this compound has been explored, providing insights into their molecular configurations and potential for further chemical modifications. Such structural analyses are crucial for understanding the physical and chemical properties of new compounds, facilitating their application in more targeted scientific endeavors (Yang, 2009).

Docking Studies and Pharmaceutical Evaluations

While direct applications in drug development are not the focus here, the compound's role in the synthesis of pyrimidine derivatives for docking studies and pharmaceutical evaluations cannot be overlooked. These studies contribute to a deeper understanding of molecular interactions, which is essential in various scientific domains, including medicinal chemistry (Shafiq et al., 2020).

Physicochemical Properties Analysis

Investigations into the compound's physicochemical properties, such as density, viscosity, and ultrasonic properties, provide valuable data for its application in material science and engineering. Understanding these properties can lead to the development of new materials with specific characteristics tailored for particular uses (Bajaj & Tekade, 2014).

Larvicidal Activity Studies

The compound has been studied for its larvicidal activity against certain species, indicating its potential use in pest control and public health applications. By synthesizing and testing derivatives, researchers can identify compounds with effective bioactivities, contributing to the development of safer and more efficient insecticides (Bairagi et al., 2018).

Properties

IUPAC Name

ethyl 6-(2-chlorophenyl)-3-methyl-2-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-3-26-19(24)16-17(14-11-7-8-12-15(14)21)22-20(25)23(2)18(16)13-9-5-4-6-10-13/h4-12,17H,3H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMVGEZECRYKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2Cl)C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.